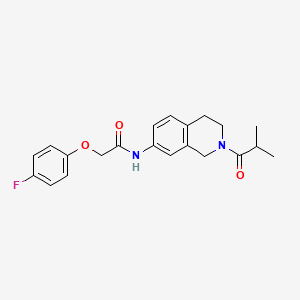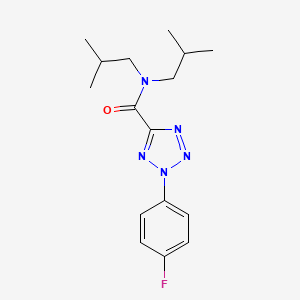![molecular formula C19H26N4O4S B2857274 1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide CAS No. 2097916-29-3](/img/structure/B2857274.png)
1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure. The exact structure would depend on the specific arrangement and connectivity of these groups within the molecule .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present in its structure. For instance, the acetyl group might be susceptible to hydrolysis, while the benzothiadiazol group could participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Anti-Acetylcholinesterase Activity
Compounds related to the queried chemical have been synthesized and evaluated for their potential anti-acetylcholinesterase (anti-AChE) activity, which is crucial for the development of treatments for conditions like Alzheimer's disease. For instance, a series of piperidine derivatives demonstrated significant anti-AChE activity, highlighting the role of structural modifications in enhancing biological activity (Sugimoto et al., 1990).
Antimicrobial Properties
Research into pyridine derivatives has shown that modifications to the chemical structure can yield compounds with considerable antibacterial and antifungal activities. This suggests potential applications in combating microbial infections (Patel & Agravat, 2007), (Patel & Agravat, 2009).
Prokinetic Agents
The synthesis and biological evaluation of Cinitapride related derivatives as potential prokinetic agents, which are substances that enhance gastrointestinal motility, illustrate the therapeutic potential of such compounds (Srinivasulu et al., 2005).
Anti-Arrhythmic Activity
Piperidine-based derivatives have been synthesized and found to possess significant anti-arrhythmic activity, offering potential routes for the development of treatments for arrhythmias (Abdel‐Aziz et al., 2009).
Inhibitors for Specific Biological Targets
The design and synthesis of thiazole-aminopiperidine hybrid analogues have shown activity against Mycobacterium tuberculosis GyrB ATPase and DNA gyrase, suggesting their potential as antituberculosis agents (Jeankumar et al., 2013). Additionally, compounds have been discovered with potent Anti-HIV-1 activity through their role as CCR5 antagonists, highlighting the importance of targeting specific receptors for therapeutic applications (Imamura et al., 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-acetyl-N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4S/c1-14(24)21-11-8-15(9-12-21)19(25)20-10-13-22-17-4-2-3-5-18(17)23(16-6-7-16)28(22,26)27/h2-5,15-16H,6-13H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZROGIIHNCTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(1S,9Ar)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]propan-2-amine](/img/structure/B2857191.png)
![3-Chloro-2-methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2857193.png)
![3-(2'-Fluoro[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B2857194.png)
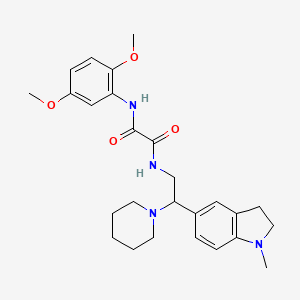
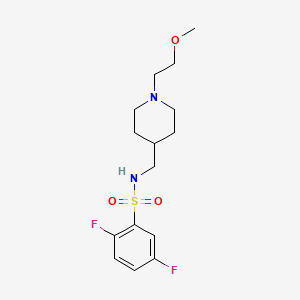
![6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(pyridin-2-ylmethyl)hexanamide](/img/structure/B2857197.png)
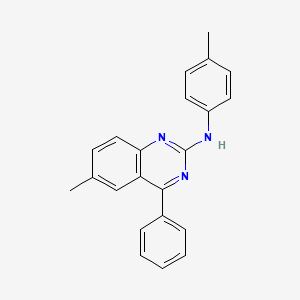

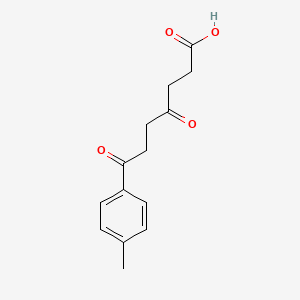
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2857207.png)


